molecular formula C24H27ClO4 B11159882 6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11159882
M. Wt: 414.9 g/mol
InChI Key: FBWZPIZDOSEREJ-UHFFFAOYSA-N
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Description

6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a substituted benzaldehyde with a suitable chromenone precursor under basic conditions, followed by chlorination and alkylation reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the hexyl group, methoxybenzyl group, and chlorine atom provides distinct properties that differentiate it from other similar compounds.

Biological Activity

6-Chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound classified within the chromenone family. Its unique structure features a chloro group at the 6-position, a hexyl chain at the 3-position, and a methoxybenzyl ether at the 7-position, along with a methyl group at the 4-position. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

Anticancer Properties

Recent studies have explored the anticancer effects of various chromenone derivatives, including this compound. The compound's ability to inhibit cell proliferation and induce apoptosis has been evaluated across different cancer cell lines.

Case Study: Cytotoxicity Assessment

In research evaluating the cytotoxic effects of chromenone derivatives, it was found that compounds similar to this compound exhibited significant growth inhibition in various cancer cell lines. The following table summarizes findings on growth inhibitory effects:

CompoundCell LineIC50 (μM)
Compound AB16-F1010.4 ± 0.2
Compound BHT2910.9 ± 0.5
Compound CHep G28.8 ± 0.4

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the effectiveness of these compounds in targeting cancer cells .

The mechanism by which chromenone derivatives exert their biological effects often involves modulation of key signaling pathways. For instance, certain derivatives have been shown to inhibit the NF-kB signaling pathway, leading to reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests an anti-inflammatory potential alongside their anticancer properties .

Additional Biological Activities

Beyond anticancer effects, chromenones are noted for various other biological activities, including:

  • Antioxidant Activity : Compounds in this class have demonstrated free radical scavenging capabilities.
  • Anti-inflammatory Effects : Inhibition of inflammatory mediators has been observed, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Some studies indicate potential efficacy against bacterial and fungal pathogens.

Synthesis and Characterization

The synthesis of this compound involves multiple steps including alkylation and etherification processes. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential in various therapeutic areas:

  • Cancer Therapy : As noted, its cytotoxicity against specific cancer cell lines positions it as a candidate for further development in oncology.
  • Inflammatory Disorders : The modulation of inflammatory pathways suggests potential applications in diseases characterized by chronic inflammation.

Properties

Molecular Formula

C24H27ClO4

Molecular Weight

414.9 g/mol

IUPAC Name

6-chloro-3-hexyl-7-[(2-methoxyphenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H27ClO4/c1-4-5-6-7-11-18-16(2)19-13-20(25)23(14-22(19)29-24(18)26)28-15-17-10-8-9-12-21(17)27-3/h8-10,12-14H,4-7,11,15H2,1-3H3

InChI Key

FBWZPIZDOSEREJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3OC)Cl)C

Origin of Product

United States

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